Lrrk2-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

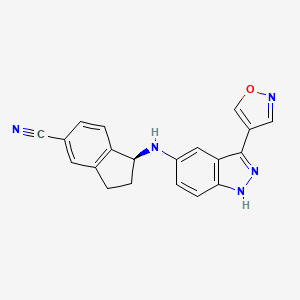

Molecular Formula |

C20H15N5O |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(1S)-1-[[3-(1,2-oxazol-4-yl)-1H-indazol-5-yl]amino]-2,3-dihydro-1H-indene-5-carbonitrile |

InChI |

InChI=1S/C20H15N5O/c21-9-12-1-4-16-13(7-12)2-5-18(16)23-15-3-6-19-17(8-15)20(25-24-19)14-10-22-26-11-14/h1,3-4,6-8,10-11,18,23H,2,5H2,(H,24,25)/t18-/m0/s1 |

InChI Key |

WVOPQXJGCGZEPZ-SFHVURJKSA-N |

Isomeric SMILES |

C1CC2=C([C@H]1NC3=CC4=C(C=C3)NN=C4C5=CON=C5)C=CC(=C2)C#N |

Canonical SMILES |

C1CC2=C(C1NC3=CC4=C(C=C3)NN=C4C5=CON=C5)C=CC(=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Lrrk2-IN-10: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD, with the G2019S substitution being the most prevalent. This mutation leads to a hyperactive kinase, initiating a cascade of downstream signaling events that contribute to neurodegeneration. Lrrk2-IN-10 is a potent, brain-penetrant, and mutation-selective inhibitor specifically targeting the G2019S variant of LRRK2, offering a promising avenue for precision medicine in PD. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

This compound, also known as compound 34, is a member of the cyanoindane and cyanotetralin class of kinase inhibitors.[1] Its primary mechanism of action is the selective inhibition of the hyperactive G2019S-LRRK2 kinase. This selectivity is crucial as it minimizes the potential for on-target side effects that could arise from the inhibition of wild-type LRRK2, which plays a role in normal physiological processes.

Binding Mode and Selectivity

While a definitive co-crystal structure of this compound bound to G2019S-LRRK2 is not publicly available, its classification as a selective inhibitor suggests that it likely exploits subtle conformational differences in the ATP-binding pocket induced by the G2019S mutation. The development of G2019S-selective inhibitors is a significant challenge due to the single amino acid difference from the wild-type protein.[2] However, it is hypothesized that these inhibitors can uniquely interact with the glycine-rich P-loop of the mutant kinase.[2]

Quantitative Data Summary

The potency of this compound has been quantified through various in vitro assays, primarily focusing on its ability to inhibit the autophosphorylation of G2019S-LRRK2 at key sites.

| Parameter | Target | Value (nM) | Assay Type | Reference |

| IC50 | G2019S-LRRK2 pS935 | 11 | Cellular Autophosphorylation | [2] |

| IC50 | G2019S-LRRK2 pS1292 | 5.2 | Cellular Autophosphorylation | [2] |

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its activation leads to the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. The hyperactivation of LRRK2, particularly the G2019S mutant, disrupts these pathways, leading to cellular dysfunction.

Caption: LRRK2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: LRRK2 Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory potential of compounds like this compound on LRRK2 kinase activity.

Caption: Workflow for an in vitro LRRK2 kinase inhibition assay.

Logical Relationship: Target Engagement Verification

Confirming that an inhibitor binds to its intended target within a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Caption: Logical framework for verifying target engagement using CETSA.

Experimental Protocols

LRRK2 Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the IC50 value of this compound against wild-type and G2019S-LRRK2.

Materials:

-

Recombinant human LRRK2 (wild-type and G2019S mutant)

-

LRRKtide (peptide substrate)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 1 µL of each this compound dilution or DMSO (vehicle control).

-

Add 2 µL of LRRK2 enzyme solution (concentration to be optimized for each batch).

-

Prepare a substrate/ATP mix containing LRRKtide and ATP.

-

Add 2 µL of the substrate/ATP mix to each well to initiate the kinase reaction.

-

Incubate the plate at room temperature for 120 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature. This reagent converts the generated ADP to ATP, which is then used by luciferase to produce light.

-

Measure the luminescence signal using a plate reader.

-

Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular LRRK2 Autophosphorylation Assay

Objective: To assess the effect of this compound on the autophosphorylation of endogenous or overexpressed LRRK2 in a cellular context.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Plasmids encoding GFP-tagged wild-type or G2019S-LRRK2 (for overexpression studies)

-

This compound

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies: anti-pS935-LRRK2, anti-pS1292-LRRK2, anti-LRRK2 (total), anti-GFP

-

Western blot reagents and equipment

Procedure:

-

Seed HEK293T cells in 6-well plates. For overexpression studies, transfect the cells with the appropriate LRRK2-expressing plasmids.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against pS935-LRRK2, pS1292-LRRK2, and total LRRK2.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of this compound with LRRK2 in intact cells.

Materials:

-

Cell line expressing LRRK2

-

This compound

-

PBS

-

Lysis buffer (with protease and phosphatase inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Western blot reagents and equipment

Procedure:

-

Culture cells to confluency.

-

Treat the cells with this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples in a thermal cycler to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at 4°C.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction from the aggregated proteins by centrifugation.

-

Collect the supernatant (soluble fraction) and analyze the amount of soluble LRRK2 by Western blotting using an anti-LRRK2 antibody.

-

Plot the amount of soluble LRRK2 as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Parkinson's disease. Its potent and selective inhibition of the pathogenic G2019S-LRRK2 kinase addresses a key driver of the disease. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to further investigate the mechanism and therapeutic potential of this compound and similar next-generation LRRK2 inhibitors. The continued exploration of such compounds holds great promise for the future of PD treatment.

References

- 1. Brain-penetrant cyanoindane and cyanotetralin inhibitors of G2019S-LRRK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]

Lrrk2-IN-10: A Technical Guide to its Application as a Chemical Probe for LRRK2 Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located within the kinase domain, is the most prevalent of these mutations and leads to a pathogenic increase in LRRK2 kinase activity. This has positioned LRRK2 kinase inhibitors as a promising therapeutic strategy for PD. Lrrk2-IN-10 is a potent and selective chemical probe designed to investigate the biology of LRRK2, with a particular focus on the G2019S mutant. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in LRRK2 research.

Mechanism of Action

This compound is an ATP-competitive kinase inhibitor that selectively targets the active conformation of LRRK2. It exhibits a higher potency for the G2019S mutant, which is constitutively more active than the wild-type (WT) protein. By binding to the ATP-binding pocket of the LRRK2 kinase domain, this compound prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. Key downstream effects of LRRK2 inhibition include the dephosphorylation of Rab GTPases, such as Rab10, which are crucial regulators of vesicular trafficking. The phosphorylation of LRRK2 at serine 935 (pS935) is a widely used biomarker for LRRK2 kinase activity in cells, as its phosphorylation state is dependent on kinase integrity and is readily modulated by inhibitors.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the well-characterized, structurally related inhibitor Lrrk2-IN-1 for comparative purposes.

Table 1: In Vitro Potency of this compound and Lrrk2-IN-1

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | G2019S-LRRK2 pS935 | Cellular Immunoassay | 11 | [1] |

| This compound | G2019S-LRRK2 pS1292 | Cellular Immunoassay | 5.2 | [1] |

| Lrrk2-IN-1 | Wild-Type LRRK2 | Biochemical Kinase Assay | 13 | [2] |

| Lrrk2-IN-1 | G2019S-LRRK2 | Biochemical Kinase Assay | 6 | [2] |

Table 2: Kinase Selectivity Profile of Lrrk2-IN-1 (as a representative LRRK2 inhibitor)

| Kinase | % Inhibition at 1 µM |

| LRRK2 | >99 |

| TNK1 | 98 |

| GAK | 97 |

| AAK1 | 96 |

| MAP4K5 | 96 |

| A panel of 456 kinases was screened. Only kinases with >90% inhibition are shown. |

Table 3: In Vivo Properties of a Brain-Penetrant LRRK2 Inhibitor (Representative Data)

| Parameter | Value | Species | Reference |

| Brain Penetrance (Brain/Plasma Ratio) | ~1.0 | Mouse | [3] |

| Oral Bioavailability | 22% | Mouse | [3] |

| Tmax (Oral) | 0.5 h | Mouse | [3] |

| Efficacy | Full inhibition of pS935 LRRK2 in the brain at 30 mg/kg (oral) in G2019S knock-in mice. | Mouse | [3] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

LRRK2 pS935 Cellular Immunoassay

This protocol describes a high-throughput method to quantify the inhibition of LRRK2 phosphorylation at Serine 935 in a cellular context.

Materials:

-

HEK293 cells stably overexpressing G2019S-LRRK2

-

Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Meso Scale Discovery (MSD) Human LRRK2 (pS935) Assay Kit or similar ELISA-based kit

-

Microplate reader capable of electrochemiluminescence detection

Procedure:

-

Cell Plating: Seed HEK293 G2019S-LRRK2 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%. Add the diluted compound to the cells and incubate for 2 hours at 37°C. Include a DMSO-only control.

-

Cell Lysis: After incubation, remove the medium and wash the cells once with ice-cold PBS. Add 50 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.

-

Immunoassay:

-

Follow the manufacturer's instructions for the MSD Human LRRK2 (pS935) Assay Kit.

-

Briefly, add cell lysates to the pre-coated MSD plate.

-

Incubate with the detection antibody.

-

Wash the plate and add the read buffer.

-

-

Data Acquisition and Analysis: Read the plate on an MSD instrument. The signal is proportional to the amount of pS935 LRRK2. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of this compound with LRRK2 in a cellular environment.

Materials:

-

Cells expressing endogenous or overexpressed LRRK2

-

This compound

-

PBS with protease inhibitors

-

Liquid nitrogen

-

PCR tubes

-

Thermal cycler

-

Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

-

Analysis: Collect the supernatant and analyze the amount of soluble LRRK2 by Western blot or ELISA.

-

Data Analysis: Plot the amount of soluble LRRK2 as a function of temperature for both the this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Cellular LRRK2 pS935 Immunoassay.

References

Biological Activity of Lrrk2-IN-10 in Neuronal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biological activity of Lrrk2-IN-10, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), within neuronal models. It is designed to be a comprehensive resource, detailing the compound's mechanism of action, its effects on cellular signaling pathways, and methodologies for its application in experimental settings.

Introduction to this compound

This compound is a small molecule inhibitor targeting the kinase activity of LRRK2, a protein implicated in both familial and sporadic cases of Parkinson's disease (PD). The G2019S mutation, located within the kinase domain of LRRK2, is the most common genetic cause of PD and leads to hyperactive kinase function. This compound has been identified as a potent inhibitor of this aberrant kinase activity, making it a valuable tool for studying LRRK2 biology and a potential therapeutic candidate.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group to LRRK2 itself (autophosphorylation) and to its downstream substrates. This inhibition of kinase activity is the primary mechanism through which this compound exerts its biological effects. A key feature of this compound is its high potency and selectivity for the G2019S mutant form of LRRK2.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking LRRK2 kinase activity.

| Target | Assay | IC50 (nM) | Reference |

| G2019S-LRRK2 pS935 | Cellular Assay | 11 | [1][2] |

| G2019S-LRRK2 pS1292 | Cellular Assay | 5.2 | [1][2] |

Effects on Downstream Signaling in Neuronal Models

The primary consequence of LRRK2 kinase inhibition by this compound is the reduction of phosphorylation of its downstream targets. In neuronal models, this manifests as decreased phosphorylation of LRRK2 at key autophosphorylation sites and of its well-established substrate, the Rab GTPase Rab10.

LRRK2 Autophosphorylation

Inhibition of LRRK2 by this compound leads to a dose-dependent decrease in the phosphorylation of LRRK2 at serine 935 (pS935) and serine 1292 (pS1292). These sites are widely used as biomarkers for LRRK2 kinase activity in cellular and in vivo models.

Rab10 Phosphorylation

LRRK2 phosphorylates a subset of Rab GTPases, with Rab10 being a prominent substrate in neurons. This phosphorylation event is implicated in the regulation of vesicular trafficking. Treatment of neuronal cells with LRRK2 inhibitors, including compounds similar to this compound, has been shown to significantly reduce the levels of phosphorylated Rab10 (pRab10).

Caption: LRRK2 G2019S mutant phosphorylates Rab10, leading to altered vesicular trafficking and neuronal dysfunction.

Effects on Neuronal Phenotypes

While specific quantitative data for this compound's effects on neuronal morphology and viability are not extensively available in the public domain, studies on other potent LRRK2 inhibitors provide valuable insights into the expected outcomes.

Neurite Outgrowth

Expression of pathogenic LRRK2 mutants, such as G2019S, has been shown to impair neurite outgrowth in primary neurons and iPSC-derived dopaminergic neurons. Treatment with LRRK2 kinase inhibitors can rescue these defects, leading to a restoration of normal neurite length and complexity.

| LRRK2 Inhibitor | Neuronal Model | Effect on Neurite Outgrowth |

| G1023 | Primary hippocampal neurons (G2019S) | Ameliorates neurite outgrowth defects |

| CZC-25146 | iPSC-derived dopaminergic neurons (G2019S) | Rescues reduced neurite outgrowth |

| HG-10-102-01 | iPSC-derived dopaminergic neurons (G2019S) | Rescues reduced neurite outgrowth |

Neuronal Viability

Mutant LRRK2 expression can induce neuronal toxicity and increase susceptibility to cellular stressors. Pharmacological inhibition of LRRK2 kinase activity has been demonstrated to be neuroprotective in various in vitro and in vivo models of Parkinson's disease.

| LRRK2 Inhibitor | Neuronal Model | Effect on Neuronal Viability |

| GW5074 | Primary cortical neurons | Protects against LRRK2-induced toxicity |

| LRRK2-IN-1 | Primary cortical neurons | Protects against LRRK2-induced toxicity |

Synaptic Protein Expression

LRRK2 has been implicated in the regulation of synaptic function. Studies have shown that LRRK2 mutations can alter the levels of synaptic proteins. For instance, expression of the G2019S LRRK2 mutant in transgenic mice has been associated with a reduction in the postsynaptic density protein 95 (PSD-95), while the presynaptic protein synaptophysin remained unchanged.[3][4][5] The effect of this compound on these synaptic markers in neuronal models warrants further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound in neuronal models.

Primary Neuron Culture and this compound Treatment

Caption: Workflow for primary neuron culture, treatment with this compound, and subsequent downstream analysis.

-

Dissociation: Dissect hippocampi or cortices from embryonic day 18 (E18) rat or mouse embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Digestion: Incubate the tissue in a papain or trypsin solution at 37°C for 15-20 minutes.

-

Trituration: Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Plate the dissociated neurons onto poly-D-lysine-coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Culture: Maintain the neuronal cultures in a humidified incubator at 37°C with 5% CO2.

-

Treatment: After 5-7 days in vitro (DIV), treat the neurons with the desired concentrations of this compound (e.g., a dose-response from 10 nM to 1 µM) for the specified duration (e.g., 2 to 24 hours). A vehicle control (DMSO) should be run in parallel.

Western Blotting for pLRRK2 and pRab10

-

Lysis: Lyse the treated neurons in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pLRRK2 (S935 or S1292), total LRRK2, pRab10 (T73), and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for LRRK2 Localization

-

Fixation: Fix the treated neurons on coverslips with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against LRRK2 overnight at 4°C. Co-staining with neuronal markers like MAP2 or Tuj1 can be performed.

-

Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

Mounting and Imaging: Mount the coverslips onto slides with a mounting medium containing DAPI for nuclear staining and image using a fluorescence or confocal microscope.

Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the LRRK2 signaling pathway and the mechanism of action of this compound.

Caption: this compound competitively binds to the ATP pocket of active LRRK2, preventing substrate phosphorylation.

Conclusion

This compound is a powerful research tool for dissecting the roles of LRRK2 kinase activity in neuronal function and dysfunction. Its high potency and selectivity for the pathogenic G2019S mutant make it particularly relevant for studies related to Parkinson's disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their neuronal models and advance our understanding of LRRK2-mediated neurodegeneration. Further studies are warranted to generate specific quantitative data on the effects of this compound on neuronal morphology, viability, and synaptic integrity to fully elucidate its therapeutic potential.

References

- 1. Inhibition of LRRK2 kinase activity promotes anterograde axonal transport and presynaptic targeting of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human LRRK2 G2019S mutation represses post-synaptic protein PSD95 and causes cognitive impairment in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LRRK2 Controls Synaptic Vesicle Storage and Mobilization within the Recycling Pool - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LRRK2 Mutant iPSC-Derived DA Neurons Demonstrate Increased Susceptibility to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Understanding the Kinase Inhibition Profile of Lrrk2-IN-10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase inhibition profile of Lrrk2-IN-10, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 a key therapeutic target. This document summarizes the inhibitory activity of this compound, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes the quantitative data on the kinase inhibition profile of this compound, providing a clear comparison of its potency against LRRK2 and other kinases.

| Target Kinase | Mutant/Variant | IC50 (nM) | Assay Type | Notes |

| LRRK2 | Wild-Type (WT) | 13 | Biochemical | Potent inhibition of wild-type LRRK2. |

| LRRK2 | G2019S | 6 | Biochemical | Increased potency against the common pathogenic G2019S mutant[1][2]. |

| LRRK2 | A2016T | >5000 | Biochemical | Demonstrates high selectivity against this drug-resistant mutant[2]. |

| LRRK2 | G2019S + A2016T | >5000 | Biochemical | Retains selectivity against the double mutant. |

| DCLK2 | - | 45 | Biochemical | Off-target inhibition observed[1]. |

| MAPK7 (ERK5) | - | 160 (EC50) | Cellular | Moderate off-target activity in cellular assays[1]. |

| AURKB | - | >1000 | Biochemical | Negligible inhibition[1]. |

| CHEK2 | - | >1000 | Biochemical | Negligible inhibition[1]. |

| MKNK2 | - | >1000 | Biochemical | Negligible inhibition[1]. |

| MYLK | - | >1000 | Biochemical | Negligible inhibition[1]. |

| NUAK1 | - | >1000 | Biochemical | Negligible inhibition[1]. |

| PLK1 | - | >1000 | Biochemical | Negligible inhibition[1]. |

Note: this compound was found to be highly selective, inhibiting only 12 kinases out of a panel of 442 at a concentration of 10 µM.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound.

-

Reagents and Materials:

-

Recombinant LRRK2 (Wild-Type and G2019S mutant)

-

LRRKtide (a synthetic peptide substrate)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)

-

This compound serial dilutions

-

Terbium (Tb)-labeled anti-phospho-LRRKtide antibody (donor)

-

Fluorescein-labeled LRRKtide (acceptor)

-

Stop buffer (e.g., 10 mM EDTA in kinase buffer)

-

384-well low-volume microplates

-

TR-FRET plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing LRRK2 enzyme and fluorescein-labeled LRRKtide in kinase reaction buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for LRRK2.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

Stop the reaction by adding 10 µL of stop buffer containing the Tb-labeled anti-phospho-LRRKtide antibody.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein).

-

Calculate the ratio of the acceptor (520 nm) to donor (495 nm) fluorescence.

-

Plot the fluorescence ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This protocol details the use of Western blotting to assess the effect of this compound on the phosphorylation of LRRK2 at Ser935 in a cellular context.

-

Reagents and Materials:

-

HEK293 cells stably expressing GFP-LRRK2 (WT or G2019S)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Plate HEK293-GFP-LRRK2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pSer935-LRRK2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total LRRK2 and a loading control like GAPDH.

-

Quantify the band intensities and normalize the pSer935-LRRK2 signal to total LRRK2 and the loading control.

-

Mandatory Visualizations

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling pathways, including its autophosphorylation, phosphorylation of Rab GTPases, and its association with cellular structures. This compound acts by directly inhibiting the kinase activity of LRRK2.

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Profiling

The diagram below outlines a typical experimental workflow for the comprehensive characterization of a kinase inhibitor like this compound, from initial screening to in vivo validation.

Caption: A streamlined workflow for kinase inhibitor profiling.

References

Lrrk2-IN-10: A Technical Guide to its Impact on LRRK2 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Lrrk2-IN-10, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). We will explore its mechanism of action, its impact on downstream signaling pathways, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in the fields of Parkinson's disease, neuroscience, and kinase inhibitor development.

Introduction to LRRK2 and the Significance of this compound

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention due to its strong genetic association with Parkinson's disease (PD).[1][2][3] Mutations in the LRRK2 gene are the most common cause of familial PD and also contribute to sporadic forms of the disease.[2][3] The G2019S mutation, located within the kinase domain, is particularly prevalent and leads to a gain-of-function, resulting in increased kinase activity.[2][4][5][6][7] This hyperactivity is believed to be a key driver of the neurodegenerative processes in LRRK2-associated PD. Consequently, the development of potent and selective LRRK2 kinase inhibitors is a primary therapeutic strategy.

This compound is a small molecule inhibitor designed to target the ATP-binding site of LRRK2. Its characterization has been pivotal in understanding the cellular functions of LRRK2 and the consequences of its inhibition. This guide will delve into the specifics of its inhibitory activity and its effects on the downstream signaling cascade.

Quantitative Analysis of this compound Activity

This compound exhibits potent inhibitory activity against LRRK2 kinase. The following tables summarize the key quantitative data regarding its efficacy and selectivity. Note: The majority of published data refers to LRRK2-IN-1, a closely related analog. The data presented here is for LRRK2-IN-1 and is expected to be highly comparable to this compound.

| Target | IC50 (nM) | Reference |

| LRRK2 (Wild-Type) | 13 | [2] |

| LRRK2 (G2019S) | 6 | [2] |

| LRRK2 (A2016T) | 2450 | [2] |

| LRRK2 (G2019S + A2016T) | 3080 | [2] |

Table 1: Inhibitory Potency of LRRK2-IN-1 against LRRK2 Variants. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of the inhibitor against wild-type LRRK2 and the clinically relevant G2019S mutant.

| Kinase | % Inhibition at 10 µM | Biochemical IC50 (µM) | Dissociation Constant (Kd in µM) | Reference |

| DCLK2 | <10% | 0.045 | - | [4] |

| AURKB | >10% | >1 | - | [4] |

| CHEK2 | >10% | >1 | - | [4] |

| MKNK2 | >10% | >1 | - | [4] |

| MYLK | >10% | >1 | - | [4] |

| NUAK1 | >10% | >1 | - | [4] |

| PLK1 | >10% | >1 | - | [4] |

| MAPK7 | <10% | - | - | [4] |

| DCLK1 | <10% | - | - | [4] |

| PLK4 | <10% | - | - | [4] |

| RPS6KA2 | <10% | - | - | [4] |

| RPS6KA6 | <10% | - | - | [4] |

Table 2: Kinase Selectivity Profile of LRRK2-IN-1. LRRK2-IN-1 was profiled against a panel of 442 kinases and demonstrated high selectivity.[4] Only 12 kinases showed significant inhibition at a concentration of 10 µM.[4] The selectivity score (S(3µM)) is 0.029, indicating a very selective inhibitor.[4]

Impact on Downstream LRRK2 Signaling Pathways

The primary function of LRRK2 kinase is the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking.[2][8][9] Rab10 has been identified as a major physiological substrate of LRRK2.[8][10][11] Pathogenic mutations in LRRK2 lead to increased phosphorylation of Rab10 at the Threonine 73 (T73) residue.[12][13]

This compound effectively blocks this pathological event by inhibiting the kinase activity of LRRK2. This leads to a significant reduction in the levels of phosphorylated Rab10 (pRab10). The inhibition of Rab10 phosphorylation serves as a robust biomarker for assessing the engagement of LRRK2 inhibitors in both cellular and in vivo models.[13][14]

LRRK2 Signaling Pathway Diagram

The following diagram illustrates the core LRRK2 signaling pathway and the point of intervention for this compound.

Caption: LRRK2 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro LRRK2 Kinase Assay

This protocol is for determining the IC50 value of this compound against recombinant LRRK2.

Materials:

-

Recombinant GST-tagged LRRK2 (wild-type or mutant)

-

LRRKtide or Nictide peptide substrate

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[1]

-

This compound stock solution in DMSO

-

96-well or 384-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a reaction plate, add the kinase reaction buffer.

-

Add the LRRK2 enzyme to each well.

-

Add the this compound dilutions or DMSO (for control) to the respective wells and pre-incubate for 10-15 minutes at room temperature.[15]

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (containing [γ-³²P]ATP if using the radioactive method).[15]

-

Incubate the reaction at 30°C for a specified time (e.g., 15-120 minutes).[1][15]

-

Stop the reaction by adding an appropriate stop solution (e.g., 5x Laemmli sample buffer for radioactive assay, or ADP-Glo™ Reagent for the luminescent assay).[1][15]

-

For the radioactive assay, spot the reaction mixture onto P81 phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter.

-

For the ADP-Glo™ assay, follow the manufacturer's instructions for measuring luminescence.[1]

-

Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the in vitro LRRK2 kinase assay.

Western Blotting for Phospho-Rab10

This protocol is for assessing the effect of this compound on the phosphorylation of endogenous Rab10 in a cellular context.

Materials:

-

Cell lines (e.g., HEK293T, A549, or patient-derived cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels (standard or phosphate-binding tag gels)[14][16]

-

PVDF membrane

-

Primary antibodies: anti-pT73-Rab10, anti-total Rab10, anti-LRRK2, anti-pS935-LRRK2, and a loading control (e.g., anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).

-

Wash cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Prepare protein samples for SDS-PAGE. For improved separation of phosphorylated and non-phosphorylated Rab10, a phosphate-binding tag (Phos-tag™) SDS-PAGE can be used.[14][16]

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize the pRab10 signal to total Rab10 and the loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify the direct binding of this compound to LRRK2 in a cellular environment.

Materials:

-

Cells expressing LRRK2

-

This compound

-

PBS

-

Liquid nitrogen

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Western blotting reagents

Procedure:

-

Treat intact cells with this compound or DMSO.

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well plate.

-

Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

-

Cool the samples on ice.

-

Lyse the cells to release the soluble proteins.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the amount of soluble LRRK2 in each sample by Western blotting.

-

The binding of this compound will stabilize LRRK2, leading to a higher melting temperature. This will be observed as more soluble LRRK2 at higher temperatures in the inhibitor-treated samples compared to the DMSO control.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a powerful research tool for dissecting the LRRK2 signaling pathway. Its high potency and selectivity make it an invaluable asset for validating LRRK2 as a therapeutic target for Parkinson's disease. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and other LRRK2 inhibitors in their own experimental systems. The ability to quantify the inhibition of LRRK2 kinase activity and its downstream effects on Rab10 phosphorylation is crucial for the preclinical development of novel therapies aimed at mitigating the pathological consequences of LRRK2 mutations.

References

- 1. promega.com [promega.com]

- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LRRK2: Cause, Risk, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The G2019S Mutation in LRRK2 Imparts Resiliency to Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. portlandpress.com [portlandpress.com]

- 9. dovepress.com [dovepress.com]

- 10. mdpi.com [mdpi.com]

- 11. Multiple Pathways of LRRK2-G2019S/Rab10 Interaction in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LRRK2-mediated Rab10 phosphorylation in immune cells from Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag [jove.com]

Methodological & Application

Application Notes and Protocols for Lrrk2-IN-10 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its role in both familial and sporadic Parkinson's disease (PD). The kinase activity of LRRK2 is a key area of investigation, and its inhibition is a promising therapeutic strategy. Lrrk2-IN-10 is a potent and selective inhibitor of LRRK2 kinase activity. These application notes provide detailed protocols for the use of this compound in primary neuron cultures to study LRRK2 signaling and its role in neuronal function and viability.

Mutations in the LRRK2 gene are the most common cause of inherited Parkinson's disease.[1] Many of these pathogenic mutations lead to an increase in the kinase activity of the LRRK2 protein. This aberrant kinase activity is believed to contribute to the neurodegeneration observed in PD. Therefore, inhibiting LRRK2 kinase activity with small molecules like this compound is a major focus of therapeutic development.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates. One of the most well-validated substrates of LRRK2 in neurons is the small GTPase Rab10. Phosphorylation of Rab10 at the Threonine 73 (Thr73) residue is a reliable biomarker for LRRK2 kinase activity in cellular and in vivo models. By inhibiting LRRK2, this compound reduces the levels of phosphorylated Rab10 (pRab10), which can be readily measured by western blotting. The functional consequences of LRRK2-mediated Rab10 phosphorylation are still under active investigation but are thought to be involved in the regulation of vesicular trafficking, a critical process for neuronal function and survival.

Quantitative Data Summary

The following tables summarize key quantitative data for LRRK2 inhibitors in primary neuron cultures. It is important to note that the optimal concentration of this compound should be empirically determined for each specific primary neuron type and experimental condition.

| Inhibitor | Cell Type | IC50 | Recommended Concentration Range | Reference |

| Lrrk2-IN-1 | Primary Neurons | Not explicitly stated, but >1 µM showed toxicity | 50 nM - 500 nM (start with a dose-response) | [2] |

| MLi-2 | Primary Hippocampal Neurons | ~1-5 nM (in vitro) | 10 nM - 30 nM | [3] |

| PF-360 | Primary Hippocampal Neurons | Not explicitly stated | 30 nM for ~75% inhibition of pS935 LRRK2 | [4] |

Note: The IC50 values can vary depending on the assay conditions and cell type.

Experimental Protocols

Primary Neuron Culture

This protocol describes the general procedure for culturing primary hippocampal or cortical neurons from embryonic rodents.

Materials:

-

Embryonic day 18 (E18) rat or mouse pups

-

Hibernate-E medium

-

Papain and DNase I

-

Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine or Poly-L-ornithine coated plates/coverslips

Procedure:

-

Dissect hippocampi or cortices from E18 rodent brains in ice-cold Hibernate-E medium.

-

Mince the tissue and incubate in papain/DNase I solution at 37°C for 15-30 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

-

Plate the neurons onto poly-D-lysine or poly-L-ornithine coated culture vessels at a desired density (e.g., 2.5 x 10^5 cells/cm²).

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

Replace half of the medium every 3-4 days. Neurons are typically ready for treatment after 7-10 days in vitro (DIV).

Treatment with this compound

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Primary neuron cultures (DIV 7-10)

-

Complete Neurobasal medium

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in complete Neurobasal medium to the desired final concentrations. It is recommended to perform a dose-response experiment starting from a low nanomolar range (e.g., 10 nM) up to a low micromolar range (e.g., 1 µM) to determine the optimal concentration for LRRK2 inhibition without inducing toxicity.

-

Remove half of the medium from the primary neuron cultures and replace it with the medium containing the appropriate concentration of this compound. For control wells, add medium containing the same concentration of DMSO as the highest this compound concentration.

-

Incubate the neurons for the desired period. For assessing the inhibition of LRRK2 kinase activity, an incubation time of 2-24 hours is typically sufficient. For chronic studies, longer incubation times may be required.

Western Blotting for LRRK2 Activity

This protocol allows for the assessment of LRRK2 kinase activity by measuring the phosphorylation of its substrate, Rab10.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-pRab10 (Thr73), anti-total Rab10, anti-LRRK2, anti-pLRRK2 (Ser935), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

After treatment with this compound, wash the primary neurons with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of pRab10 to total Rab10 and the loading control.

Immunocytochemistry for LRRK2 Localization

This protocol allows for the visualization of LRRK2 localization within primary neurons.

Materials:

-

Primary neurons cultured on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-LRRK2

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

After treatment, fix the neurons with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the anti-LRRK2 primary antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize the localization of LRRK2 using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This protocol assesses the potential neurotoxicity of this compound.

Materials:

-

Primary neurons cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Treat the primary neurons with a range of this compound concentrations for the desired duration (e.g., 24-72 hours). Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known neurotoxin).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for Using this compound in Primary Neurons.

Caption: Concentration-Dependent Effects of this compound on Primary Neurons.

References

- 1. Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Inhibition of LRRK2 kinase activity promotes anterograde axonal transport and presynaptic targeting of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LRRK2 mutations and neurotoxicant susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Lrrk2-IN-10 for Western Blotting Analysis of pLRRK2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are associated with an increased risk of developing Parkinson's disease. The G2019S mutation, located within the kinase domain, is the most common of these mutations and leads to hyperactive kinase function. This increased activity is believed to contribute to the neurodegenerative processes of the disease. Consequently, the inhibition of LRRK2 kinase activity is a primary therapeutic strategy under investigation.

Phosphorylation of LRRK2 at various sites, such as Serine 935 (pS935) and the autophosphorylation site Serine 1292 (pS1292), is a key indicator of its kinase activity. Lrrk2-IN-10 is a potent and selective inhibitor of the G2019S-LRRK2 kinase. Western blotting is a fundamental technique to assess the efficacy of such inhibitors by measuring the reduction in LRRK2 phosphorylation. These application notes provide a detailed protocol for utilizing this compound in Western blotting experiments to monitor the phosphorylation status of LRRK2.

Data Presentation

This compound exhibits high potency against the G2019S-LRRK2 mutant, as demonstrated by its low half-maximal inhibitory concentration (IC50) values for key phosphorylation sites. This data underscores its utility as a specific inhibitor for research and drug development purposes.

| Inhibitor | Target | Phosphorylation Site | IC50 (nM) |

| This compound | G2019S-LRRK2 | pS935 | 11[1] |

| This compound | G2019S-LRRK2 | pS1292 | 5.2[1] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of this compound action and the experimental procedure, the following diagrams are provided.

Experimental Protocols

This section provides a detailed protocol for the Western blotting of phosphorylated LRRK2 (pLRRK2) in a cellular model, using this compound as a specific kinase inhibitor. This protocol is optimized for cell lines overexpressing the G2019S-LRRK2 mutant, such as HEK293T cells.

Materials

-

Cell Line: HEK293T cells stably or transiently expressing G2019S-LRRK2

-

LRRK2 Inhibitor: this compound (prepared in DMSO)

-

Vehicle Control: DMSO

-

Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer

-

Transfer System: PVDF membranes, transfer buffer, and electroblotting apparatus

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-pLRRK2 (pS1292 or pS935)

-

Mouse anti-LRRK2 (total)

-

Rabbit or Mouse anti-GAPDH or β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

-

Imaging System: Chemiluminescence imager

Procedure

1. Cell Culture and Treatment:

-

Plate G2019S-LRRK2 expressing HEK293T cells in 6-well plates and grow to 80-90% confluency.

-

Prepare working solutions of this compound in cell culture medium. Based on the provided IC50 values, a concentration range of 10 nM to 1 µM is recommended for initial experiments to determine the optimal concentration. A common starting point is 100 nM.

-

Treat cells with the desired concentration of this compound for 1 to 4 hours. Include a vehicle control (DMSO) at the same final concentration as the inhibitor-treated wells. Other LRRK2 inhibitors like MLi-2 (100 nM for 1 hour) can be used as a positive control for inhibition.[2]

2. Cell Lysis:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE and Western Blotting:

-

Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Load 20-40 µg of protein per lane onto a polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane. Given the large size of LRRK2 (~286 kDa), an overnight transfer at 4°C at a low voltage (e.g., 30V) or a rapid transfer using a semi-dry or wet-tank system optimized for large proteins is recommended.

5. Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with primary antibodies (e.g., anti-pLRRK2 and anti-total LRRK2) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis:

-

Prepare the ECL working solution and incubate the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an appropriate imaging system.

-

Quantify the band intensities using image analysis software. Normalize the pLRRK2 signal to the total LRRK2 signal to account for any variations in protein loading. The loading control (GAPDH or β-actin) should also be used to confirm equal loading across lanes.

Troubleshooting

-

Weak or No pLRRK2 Signal:

-

Ensure that phosphatase inhibitors were included in the lysis buffer and were fresh.

-

Optimize the primary antibody concentration and incubation time.

-

Confirm efficient protein transfer of the large LRRK2 protein using a Ponceau S stain before blocking.

-

-

High Background:

-

Increase the number and duration of wash steps.

-

Ensure the blocking buffer is fresh and completely covers the membrane.

-

Optimize the primary and secondary antibody concentrations.

-

-

Incomplete Inhibition with this compound:

-

Increase the concentration of this compound or the treatment time.

-

Ensure the inhibitor is fully dissolved and active.

-

By following this detailed protocol, researchers can effectively utilize this compound to investigate the inhibition of LRRK2 kinase activity in a cellular context, providing valuable insights for the development of therapeutics for Parkinson's disease.

References

Application Notes and Protocols for High-Throughput Screening of LRRK2 Inhibitors Using Lrrk2-IN-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a compelling therapeutic target. The development of potent and selective LRRK2 inhibitors is a key focus in the pursuit of disease-modifying therapies for Parkinson's. Lrrk2-IN-10 is a potent, selective, and brain-penetrant inhibitor of the G2019S mutant of LRRK2, making it an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering novel LRRK2 inhibitors.[1] This document provides detailed application notes and protocols for utilizing this compound as a reference compound in HTS assays.

This compound: A Potent Reference Inhibitor

This compound demonstrates high potency against the G2019S mutant of LRRK2, as evidenced by its low nanomolar IC50 values in cellular assays measuring the phosphorylation of LRRK2 at key sites.[1] Its brain-penetrant nature further enhances its utility as a tool compound for studies aiming to validate hits in more complex biological systems.

Quantitative Data for LRRK2 Inhibitors

The following table summarizes the inhibitory activity of this compound and the related compound LRRK2-IN-1 in various assay formats. This data is essential for establishing assay windows and for comparing the potency of newly identified compounds.

| Compound | Assay Type | Target | Parameter | Value | Reference |

| This compound | Cellular | G2019S-LRRK2 | IC50 (pS935) | 11 nM | [1] |

| This compound | Cellular | G2019S-LRRK2 | IC50 (pS1292) | 5.2 nM | [1] |

| LRRK2-IN-1 | Biochemical | WT LRRK2 | IC50 | 13 nM | [2] |

| LRRK2-IN-1 | Biochemical | G2019S LRRK2 | IC50 | 6 nM | [2] |

| LRRK2-IN-1 | TR-FRET Cellular | WT LRRK2-GFP | IC50 | 0.03 - 0.08 µM | |

| LRRK2-IN-1 | TR-FRET Cellular | G2019S LRRK2-GFP | IC50 | 0.01 - 0.06 µM |

LRRK2 Signaling Pathway

Understanding the LRRK2 signaling pathway is critical for designing relevant assays and interpreting screening data. LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its activation leads to the phosphorylation of a subset of Rab GTPases, which in turn affects vesicular trafficking and lysosomal function. Pathogenic mutations, such as G2019S, enhance this kinase activity.

References

Application of Lrrk2-IN-10 for the Study of LRRK2 Pathophysiology in iPSC-Derived Dopaminergic Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein implicated in both familial and sporadic cases of Parkinson's disease (PD). The G2019S mutation within the kinase domain of LRRK2 is the most common genetic cause of PD, leading to increased kinase activity and subsequent neuronal toxicity. Consequently, the development of potent and selective LRRK2 kinase inhibitors is a primary focus of therapeutic strategies for PD. Induced pluripotent stem cell (iPSC)-derived dopaminergic (DA) neurons from PD patients carrying LRRK2 mutations provide a powerful in vitro model to investigate disease mechanisms and screen for neuroprotective compounds.

This document provides detailed application notes and protocols for the use of Lrrk2-IN-10, a potent and selective inhibitor of LRRK2 kinase activity, in iPSC-derived DA neurons. These guidelines are intended to assist researchers in studying LRRK2-mediated pathological events and evaluating the therapeutic potential of LRRK2 kinase inhibition.

This compound: A Tool for Interrogating LRRK2 Kinase Activity

This compound is a small molecule inhibitor that specifically targets the kinase activity of LRRK2. While specific data on its application in iPSC-derived dopaminergic neurons is emerging, its utility can be inferred from studies using similar LRRK2 inhibitors. These inhibitors have been instrumental in reversing pathological phenotypes associated with the LRRK2-G2019S mutation in patient-derived neurons, such as neurite shortening and increased susceptibility to cellular stressors.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on studies with potent LRRK2 kinase inhibitors in iPSC-derived dopaminergic neurons carrying the G2019S mutation. These serve as a benchmark for experiments utilizing this compound.

Table 1: Effect of LRRK2 Inhibition on Kinase Activity Biomarkers

| Biomarker | G2019S-LRRK2 Neurons (Vehicle) | G2019S-LRRK2 Neurons + this compound | Wild-Type Neurons (Vehicle) |

| pLRRK2 (Ser1292) / Total LRRK2 | Increased | Baseline Levels | Baseline Levels |

| pRab10 (Thr73) / Total Rab10 | Increased | Baseline Levels | Baseline Levels |

Table 2: Phenotypic Rescue with LRRK2 Inhibition

| Phenotype | G2019S-LRRK2 Neurons (Vehicle) | G2019S-LRRK2 Neurons + this compound | Wild-Type Neurons (Vehicle) |

| Average Neurite Length (µm) | Decreased | Restored to Wild-Type Levels | Normal |

| Susceptibility to Oxidative Stress (% Cell Viability) | Decreased | Increased | High |

| Mitochondrial Respiration (Oxygen Consumption Rate) | Decreased | Restored to Wild-Type Levels | Normal |

Signaling Pathways and Experimental Visualization

To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams, generated using Graphviz (DOT language), illustrate key LRRK2 signaling pathways and a typical experimental workflow.

Caption: LRRK2 Signaling Pathway in Dopaminergic Neurons.

Caption: Experimental Workflow for this compound Application.

Detailed Experimental Protocols

The following protocols provide a general framework for utilizing this compound in iPSC-derived DA neurons. Optimization of concentrations and incubation times may be necessary depending on the specific iPSC line and differentiation efficiency.

Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons

This protocol is a generalized version based on established methods.

Materials:

-

iPSCs (G2019S-LRRK2 patient-derived and healthy control lines)

-

Matrigel-coated plates

-

Neural induction medium (DMEM/F12, N2 supplement, B27 supplement, LDN193189, SB431542)

-

Neural patterning medium (Neural induction medium + SHH, FGF8)

-

Neuronal differentiation medium (Neurobasal medium, B27 supplement, GDNF, BDNF, Ascorbic Acid, cAMP)

Procedure:

-

Neural Induction (Days 0-5):

-

Plate iPSC colonies on Matrigel-coated plates.

-

Culture in neural induction medium for 5 days, changing the medium daily.

-

-

Neural Patterning (Days 6-11):

-

Switch to neural patterning medium.

-

Culture for 6 days, changing the medium every other day.

-

-

Neuronal Differentiation (Day 12 onwards):

-

Dissociate patterned neural progenitors and plate them on poly-L-ornithine/laminin-coated plates.

-

Culture in neuronal differentiation medium.

-

Mature the neurons for at least 3-4 weeks before initiating experiments. Characterize the neuronal population for the expression of dopaminergic markers such as Tyrosine Hydroxylase (TH) and FOXA2.

-

Protocol 2: this compound Treatment and Endpoint Analysis

Materials:

-

Mature iPSC-derived dopaminergic neurons (from Protocol 1)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cell culture medium

-

Reagents for endpoint assays (see below)

Procedure:

-

Treatment:

-

Prepare working solutions of this compound in pre-warmed cell culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM). A dose-response curve is recommended to determine the optimal concentration.

-

Prepare a vehicle control with the same final concentration of DMSO.

-

Replace the medium of the mature DA neurons with the medium containing this compound or vehicle.

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

Endpoint Analysis:

-

Western Blotting for LRRK2 Activity:

-

Lyse the cells and perform protein quantification.

-

Run SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against pLRRK2 (Ser1292), total LRRK2, pRab10 (Thr73), and total Rab10. Use a loading control like beta-actin or GAPDH.

-

Incubate with appropriate secondary antibodies and visualize the bands.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.

-

-

Immunocytochemistry for Neurite Morphology:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize and block non-specific binding.

-

Incubate with primary antibodies against a neuronal marker (e.g., beta-III tubulin) and a dopaminergic marker (e.g., TH).

-

Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

-

Acquire images using a fluorescence microscope.

-

Measure neurite length and complexity using image analysis software (e.g., ImageJ with NeuronJ plugin).

-

-

Cell Viability Assay (in the context of a stressor):

-

Co-treat cells with this compound/vehicle and a neurotoxin (e.g., 6-hydroxydopamine or MPP+).

-

After the incubation period, perform a standard cell viability assay such as MTT or LDH release assay according to the manufacturer's instructions.

-

-

Conclusion

The use of this compound in iPSC-derived dopaminergic neurons from Parkinson's disease patients provides a robust platform for dissecting the molecular consequences of LRRK2 hyperactivation and for evaluating the efficacy of LRRK2 kinase inhibitors. The protocols and expected outcomes presented here offer a foundational guide for researchers aiming to explore this critical area of PD research. It is important to note that while this compound is a potent tool, careful experimental design, including the use of appropriate controls and isogenic cell lines where possible, is crucial for obtaining reliable and translatable results.

Application Notes and Protocols for Lrrk2-IN-10 In Vivo Studies in Rodent Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's Disease (PD).[1][2][3][4] Many of these pathogenic mutations, such as the common G2019S variant, lead to a gain-of-function in the kinase activity of the LRRK2 protein.[1][4] This hyperactivity is believed to contribute to the neurodegenerative processes underlying PD. Consequently, the inhibition of LRRK2 kinase activity has emerged as a promising therapeutic strategy.

Lrrk2-IN-10 is a potent and selective inhibitor of LRRK2 kinase activity. These application notes provide a comprehensive guide for the design and implementation of in vivo studies using this compound and other potent LRRK2 inhibitors in rodent models of PD. The protocols outlined below are based on established methodologies and data from preclinical studies with well-characterized LRRK2 inhibitors such as MLi-2 and PF-06447475, which serve as valuable surrogates for designing studies with this compound.

LRRK2 Signaling Pathway in Parkinson's Disease

The LRRK2 protein is a complex, multi-domain enzyme that participates in various cellular processes.[1] Its kinase activity is central to its pathogenic role in PD. The diagram below illustrates a simplified LRRK2 signaling pathway, highlighting the impact of pathogenic mutations and the point of intervention for inhibitors like this compound.

Caption: LRRK2 signaling pathway in Parkinson's Disease.

Rodent Models for LRRK2 Inhibitor Studies

The selection of an appropriate rodent model is critical for the successful evaluation of this compound. Both genetic and neurotoxin-induced models are commonly used.

| Rodent Model | Description | Key Features |

| Genetic Models | ||

| LRRK2 G2019S Knock-in (KI) Mice | Mice carrying the G2019S mutation in the endogenous murine Lrrk2 gene.[5] | - Increased LRRK2 kinase activity.- Subtle, age-dependent motor deficits.[5]- Increased susceptibility to neurotoxins. |

| Human LRRK2 G2019S Transgenic (BAC) Rats | Rats overexpressing the human LRRK2 gene with the G2019S mutation.[5][6] | - Significantly increased levels of total and phosphorylated LRRK2.[5]- Exacerbated neurodegeneration in response to α-synuclein overexpression.[7] |

| Neurotoxin-Induced Models | ||

| 6-OHDA Lesioned Rats/Mice | Unilateral injection of 6-hydroxydopamine into the medial forebrain bundle or striatum. | - Causes progressive degeneration of dopaminergic neurons in the substantia nigra.- Induces quantifiable motor asymmetry. |

| MPTP-Treated Mice | Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. | - Leads to loss of dopaminergic neurons in the substantia nigra.- Mimics some of the motor symptoms of PD. |

| α-Synuclein Overexpression Models | ||

| AAV-α-synuclein Injected Rats/Mice | Injection of adeno-associated viral vectors expressing human α-synuclein into the substantia nigra.[7] | - Progressive dopaminergic neurodegeneration.[7]- Formation of α-synuclein aggregates. |

In Vivo Study Design: A Representative Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of PD.

Caption: Experimental workflow for in vivo this compound studies.

Quantitative Data from Representative LRRK2 Inhibitor Studies

The following tables summarize key quantitative data from published studies on potent LRRK2 inhibitors, which can inform the design of studies with this compound.

Table 1: Dosing and Administration of LRRK2 Inhibitors in Rodent Models

| Compound | Rodent Model | Dose | Administration Route | Study Duration | Reference |

| MLi-2 | G2019S KI Mice | 1, 3, 10, 30, 60, 90 mg/kg | Oral gavage (acute) | 1 hour | [8] |